![molecular formula C21H17ClN4O2 B2994278 N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923123-03-9](/img/structure/B2994278.png)
N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazolo[4,3-c]pyridine Core : Initial cyclization reactions yield the pyrazolo framework.
- Substitution Reactions : Introduction of the 2-chlorobenzyl group and the carboxamide functionality through nucleophilic substitutions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Compound | COX-2 IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
N-(2-chlorobenzyl)-5-methyl-3-oxo... | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
The compound demonstrated comparable effectiveness to celecoxib, a well-known COX inhibitor, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound's anticancer properties have also been investigated, particularly against various human tumor cell lines. In vitro studies showed that it exhibits potent antiproliferative effects:
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.5 |
HCT116 | 1.8 |
A375 | 1.6 |
These results indicate that N-(2-chlorobenzyl)-5-methyl-3-oxo... can effectively inhibit cell proliferation across different cancer types .
The proposed mechanism of action for this compound includes:
- Inhibition of COX Enzymes : By blocking COX activity, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It potentially alters key signaling pathways involved in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo ring and the introduction of various substituents can enhance potency and selectivity:
- Chlorobenzyl Substitution : Enhances binding affinity to target proteins.
- Carboxamide Group : Increases solubility and bioavailability.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Study on Inflammatory Models : In a carrageenan-induced paw edema model, compounds similar to N-(2-chlorobenzyl)-5-methyl... showed significant reduction in edema compared to control groups .
- Cancer Cell Line Studies : Research involving multiple cancer cell lines confirmed that derivatives with similar structures exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-25-12-16(20(27)23-11-14-7-5-6-10-18(14)22)19-17(13-25)21(28)26(24-19)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKQGSJPXYKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。